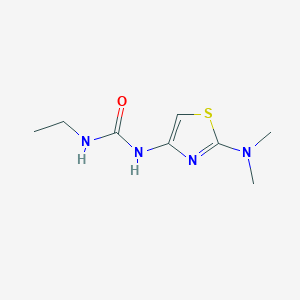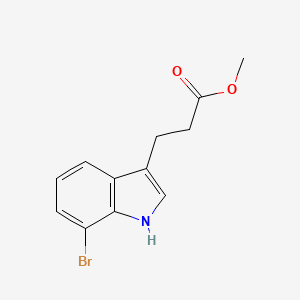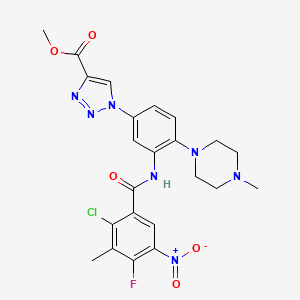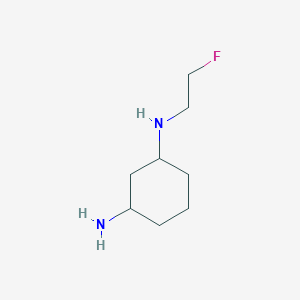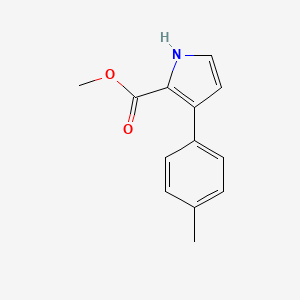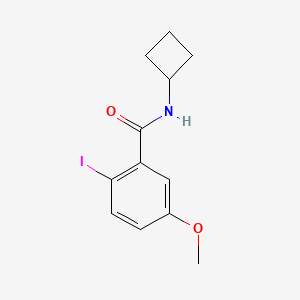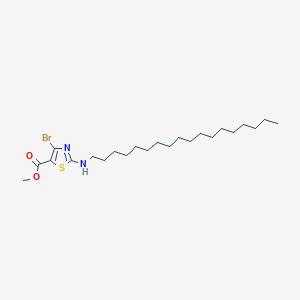![molecular formula C7H6ClN3O B13716053 4-Chloro-6-methyl-1H-pyrazolo[3,4-c]pyridin-7(6H)-one](/img/structure/B13716053.png)
4-Chloro-6-methyl-1H-pyrazolo[3,4-c]pyridin-7(6H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-6-methyl-1H-pyrazolo[3,4-c]pyridin-7(6H)-one is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. Its unique structure, which includes a pyrazole ring fused to a pyridine ring, makes it a versatile scaffold for the development of various bioactive molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-methyl-1H-pyrazolo[3,4-c]pyridin-7(6H)-one typically involves the reaction of 4,6-dichloropyridine-3-carbaldehyde with hydrazine in the presence of a base such as N,N-diisopropylethylamine. The reaction is carried out in a solvent like dimethylacetamide (DMA) at elevated temperatures (around 80°C) for several hours. The resulting mixture is then cooled, diluted with ethyl acetate, and washed with water and brine to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-6-methyl-1H-pyrazolo[3,4-c]pyridin-7(6H)-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base and a suitable solvent.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolopyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Applications De Recherche Scientifique
4-Chloro-6-methyl-1H-pyrazolo[3,4-c]pyridin-7(6H)-one has several scientific research applications, including:
Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents, particularly in the treatment of cancer and inflammatory diseases.
Biological Studies: The compound is used in studies to understand its interactions with various biological targets, such as enzymes and receptors.
Pharmaceutical Research: It is investigated for its potential as a lead compound in drug discovery programs.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mécanisme D'action
The mechanism of action of 4-Chloro-6-methyl-1H-pyrazolo[3,4-c]pyridin-7(6H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. The compound binds to the active site of CDK2, preventing its interaction with cyclin A2 and thereby inhibiting cell proliferation . This mechanism makes it a promising candidate for the development of anticancer agents.
Comparaison Avec Des Composés Similaires
4-Chloro-6-methyl-1H-pyrazolo[3,4-c]pyridin-7(6H)-one can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: This compound also has a pyrazole ring fused to a pyrimidine ring and is known for its CDK2 inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another similar compound with a triazole ring fused to a pyrimidine ring, exhibiting potent biological activities.
6-Chloro-1H-pyrazolo[4,3-c]pyridine: A closely related compound with a similar structure but different substitution pattern.
The uniqueness of this compound lies in its specific substitution pattern and its potential for diverse chemical modifications, making it a versatile scaffold for drug discovery and development.
Propriétés
Formule moléculaire |
C7H6ClN3O |
|---|---|
Poids moléculaire |
183.59 g/mol |
Nom IUPAC |
4-chloro-6-methyl-1H-pyrazolo[3,4-c]pyridin-7-one |
InChI |
InChI=1S/C7H6ClN3O/c1-11-3-5(8)4-2-9-10-6(4)7(11)12/h2-3H,1H3,(H,9,10) |
Clé InChI |
RQONONGHIHDMSG-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C2=C(C1=O)NN=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




